2-amino-N-(3,5-dimethylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

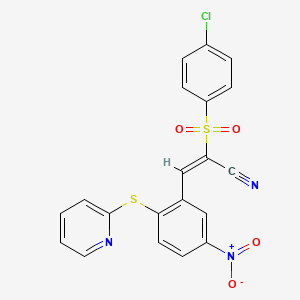

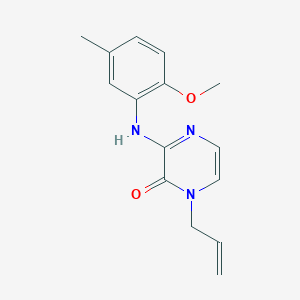

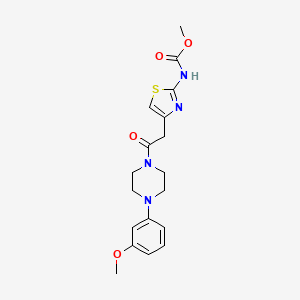

“2-amino-N-(3,5-dimethylphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 . It’s a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-amino-N-(3,5-dimethylphenyl)benzamide” consists of a benzamide group where the carboxamide group is substituted with a benzene ring . The compound has a molecular formula of C15H16N2O .Physical And Chemical Properties Analysis

“2-amino-N-(3,5-dimethylphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 240.30 and a molecular formula of C15H16N2O .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Anticonvulsant Efficacy : This compound, also known as 4-amino-N-(2,6-dimethylphenyl)benzamide or ameltolide, is notably potent as an anticonvulsant. Studies demonstrate its effectiveness in various animal models, particularly in the maximal electroshock seizure (MES) test. It has shown superior efficacy to standard antiepileptic drugs like phenytoin in non-toxic doses, both intraperitoneally in mice and orally in rats (Robertson et al., 1987), (Lambert et al., 1995), (Clark CR, 1988).

Neurotoxicity and Pharmacological Profile : The neurotoxic properties of this compound have been compared with other antiepileptic drugs. Its pharmacologic profile is similar to phenytoin, but with more potent and selective anticonvulsant action, especially against maximal electroshock-induced seizures (Clark CR, 1988).

Metabolism and Pharmacokinetics : The metabolism, disposition, and pharmacokinetics of this compound have been thoroughly studied. It is well absorbed orally, with its major route of metabolism being N-acetylation. These studies are crucial for understanding its efficacy and safety profile (Potts et al., 1989).

Analogs and Derivatives : Research has also focused on synthesizing and testing various analogs and derivatives of this compound, aiming to enhance its anticonvulsant properties and understand its mechanism of action better (Afolabi & Okolie, 2013).

Other Applications

Liquid Chromatography : The compound has been used in developing methods for liquid chromatographic determination in serum and urine, facilitating pharmacokinetic studies. This application is significant in monitoring drug levels and metabolites in biological samples (Dockens et al., 1987).

Spectroscopic Analysis : It has been a subject of spectroscopic analysis in research on polymorphism and co-crystal salt formation, contributing to the understanding of its structural and morphological properties (Zhoujin et al., 2022).

Herbicide Research : Although not directly related to the exact compound, structurally similar benzamides have been studied for their herbicidal activity, demonstrating the compound's relevance in diverse scientific fields (Viste et al., 1970).

Synthesis of Polyamides : It has been instrumental in the synthesis of new polyamides, showcasing its application in polymer science and material engineering (Liaw et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJUDUUCXPTBQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,5-dimethylphenyl)benzamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)

![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)

![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)